This compound falls under the category of cyclopropane derivatives, which are known for their unique three-membered ring structure that imparts distinct chemical properties. It is classified as an organic acid due to the presence of the carboxylic acid group.
The synthesis of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid typically involves several steps:
The molecular structure of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid can be described as follows:
InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
.(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets:
The physical and chemical properties of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid include:
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid has diverse applications across various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4